molecular formula C33H38N4O8 B563903 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 CAS No. 1217816-76-6

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3

Cat. No.: B563903
CAS No.: 1217816-76-6
M. Wt: 621.705
InChI Key: BSVVZICJFYZDJJ-MLZAFXDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 is a synthetic derivative of camptothecin, a well-known alkaloid with potent anti-cancer properties. This compound is designed to enhance the therapeutic efficacy and reduce the side effects associated with camptothecin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 typically involves multiple steps, starting from camptothecin. The process includes:

    Esterification: Camptothecin is esterified with 7-ethyl-10-hydroxycamptothecin.

    Amidation: The ester is then reacted with 4-N-aminopentanoic acid to form the desired amide.

    Piperidino Substitution: Finally, the compound is treated with piperidine to introduce the piperidino group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidino group.

    Reduction: Reduction reactions may target the carbonyl groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a model compound for studying esterification and amidation reactions.

    Biology: Investigated for its interactions with cellular components and its effects on cell viability.

    Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit topoisomerase I.

    Industry: May be used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: The parent compound, known for its anti-cancer properties.

    Irinotecan: A camptothecin derivative used in chemotherapy.

    Topotecan: Another camptothecin derivative with clinical applications.

Uniqueness

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 is unique due to its specific modifications, which aim to improve its pharmacokinetic properties and reduce toxicity compared to other camptothecin derivatives.

Properties

IUPAC Name

5-[[1-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVVZICJFYZDJJ-MLZAFXDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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